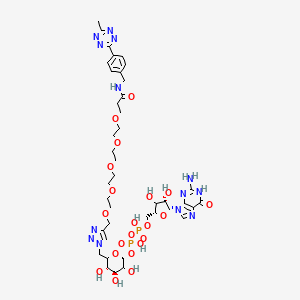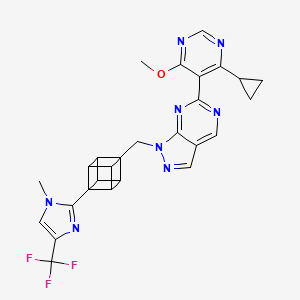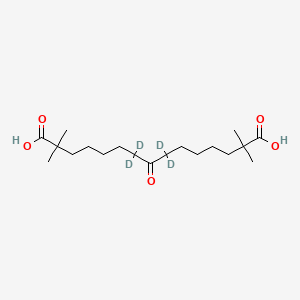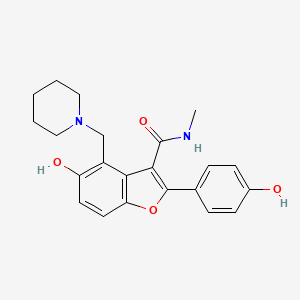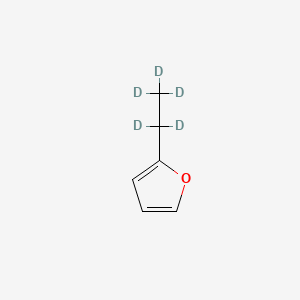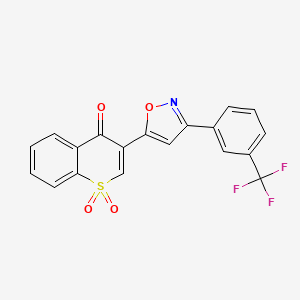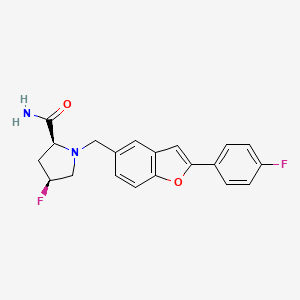![molecular formula C13H13ClFN5O7 B12389251 2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a fluorinated sugar moiety, and a propanedioic acid group. Its unique chemical properties make it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and amination.
Attachment of the Fluorinated Sugar Moiety: This step involves the selective fluorination of a sugar molecule, followed by its attachment to the purine base through glycosylation.
Introduction of the Propanedioic Acid Group: The final step involves the esterification of the intermediate compound with propanedioic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloropurine to an aminopurine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropurine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce aminopurine derivatives.
科学的研究の応用
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains fluorine atoms and is used in high-performance polymers.
Noble Gas Compounds: These compounds, although chemically distinct, share the characteristic of being highly specialized and used in advanced scientific applications.
Uniqueness
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid is unique due to its combination of a purine base, a fluorinated sugar moiety, and a propanedioic acid group. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications.
特性
分子式 |
C13H13ClFN5O7 |
|---|---|
分子量 |
405.72 g/mol |
IUPAC名 |
2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid |
InChI |
InChI=1S/C13H13ClFN5O7/c14-13-18-8(16)5-9(19-13)20(2-17-5)10-4(15)6(21)3(27-10)1-26-7(11(22)23)12(24)25/h2-4,6-7,10,21H,1H2,(H,22,23)(H,24,25)(H2,16,18,19)/t3-,4-,6?,10-/m1/s1 |
InChIキー |
DDBYNIDRHBNGHN-HCQQEZIQSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)COC(C(=O)O)C(=O)O)O)F)Cl)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COC(C(=O)O)C(=O)O)O)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
